MRT-2359

Descripción

Propiedades

Número CAS |

2803881-11-8 |

|---|---|

Fórmula molecular |

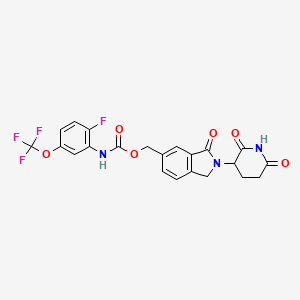

C22H17F4N3O6 |

Peso molecular |

495.4 g/mol |

Nombre IUPAC |

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate |

InChI |

InChI=1S/C22H17F4N3O6/c23-15-4-3-13(35-22(24,25)26)8-16(15)27-21(33)34-10-11-1-2-12-9-29(20(32)14(12)7-11)17-5-6-18(30)28-19(17)31/h1-4,7-8,17H,5-6,9-10H2,(H,27,33)(H,28,30,31) |

Clave InChI |

HNTGMIGBGVFOBT-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)COC(=O)NC4=C(C=CC(=C4)OC(F)(F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

MRT-2359: A Technical Guide to its Mechanism of Action as a GSPT1-Directed Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a first-in-class, orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation. Developed by Monte Rosa Therapeutics, this investigational agent has shown promising preclinical and clinical activity, particularly in cancers driven by the MYC family of oncoproteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and the experimental evidence supporting its therapeutic rationale.

Core Mechanism of Action: Targeted Degradation of GSPT1

This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[1] In the case of this compound, the key players are:

-

The Target Protein: GSPT1 (G1 to S phase transition 1), a crucial component of the translation termination complex.

-

The E3 Ubiquitin Ligase: Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2]

-

The Molecular Glue: this compound.

This compound facilitates the formation of a ternary complex between GSPT1 and CRBN.[2] This induced proximity leads to the polyubiquitination of GSPT1 by the E3 ligase complex, marking it for degradation by the proteasome. This degradation is dependent on the presence of a "degron" sequence within GSPT1, specifically the G-loop degron.[3]

Signaling Pathway Diagram

References

An In-depth Technical Guide to the MRT-2359 GSPT1 Degradation Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

MRT-2359 is an orally bioavailable, selective molecular glue degrader (MGD) that targets the translation termination factor GSPT1 (G1 to S phase transition 1) for proteasomal degradation.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase component cereblon (CRBN), this compound triggers the ubiquitination and subsequent elimination of GSPT1.[3] This mechanism has shown significant therapeutic potential in preclinical models of MYC-driven cancers, which exhibit a strong dependency on high rates of protein translation for their proliferation and survival.[4] This document provides a comprehensive overview of the this compound mechanism of action, summarizes key preclinical data, outlines relevant experimental methodologies, and visualizes the core degradation pathway.

Introduction: Targeting Translational Addiction in MYC-Driven Cancers

The MYC family of transcription factors (c-MYC, L-MYC, and N-MYC) are well-established oncogenic drivers implicated in a wide range of human cancers.[2] These transcription factors orchestrate a cellular program that leads to uncontrolled proliferation and tumor growth, which is critically dependent on maintaining a high level of protein translation.[2][4] This "translational addiction" creates a unique vulnerability that can be exploited therapeutically.

GSPT1, a key protein involved in the termination phase of protein synthesis, has emerged as a critical node in this process.[5][6] Cancers with high MYC expression are particularly dependent on GSPT1 function.[2] this compound is a first-in-class small molecule designed to exploit this dependency by inducing the targeted degradation of GSPT1, thereby disrupting the protein synthesis machinery and leading to preferential anti-tumor activity in MYC-driven malignancies.[2][5]

Core Mechanism of Action: GSPT1 Degradation

This compound functions as a molecular glue, a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[3] The core mechanism involves the following steps:

-

Ternary Complex Formation: this compound mediates the formation of a ternary complex between the GSPT1 protein and cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex.[1][3]

-

Ubiquitination: Within this complex, GSPT1 is poly-ubiquitinated by the E3 ligase machinery.

-

Proteasomal Degradation: The ubiquitin tags mark GSPT1 for recognition and degradation by the 26S proteasome.[7]

-

Downstream Effects: The rapid and sustained degradation of GSPT1 disrupts translation termination, leading to a cascade of downstream events including the downregulation of MYC protein levels (N-Myc and L-Myc), inhibition of MYC transcriptional output, and ultimately, cell death.[1][3][8]

The degradation of GSPT1 is potent and occurs in a CRBN- and degron-dependent manner.[1][3]

Figure 1: this compound mediated GSPT1 degradation pathway and its downstream consequences.

Preclinical Data Summary

Preclinical studies have demonstrated that this compound is a potent and selective degrader of GSPT1, with preferential activity against cancer cells characterized by high L-MYC or N-MYC expression.[3][8]

In Vitro Potency

The following table summarizes the in vitro activity of this compound in a representative cancer cell line.

| Metric | Cell Line | Value | Reference |

| DC₅₀ (50% Degradation Conc.) | CAL51 | 5 nM | [9] |

| EC₅₀ (50% Effective Conc.) | CAL51 | 150 nM | [9] |

| IC₅₀ (50% Inhibitory Conc.) | Not Specified | >30 nM and <300 nM | [10] |

In Vivo Anti-Tumor Activity

Oral administration of this compound has shown significant anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[8] The activity is most pronounced in models with high L-Myc and/or N-Myc expression levels.[3][8] In these models, this compound treatment led to complete intratumoral GSPT1 degradation, a corresponding decrease in N-Myc protein levels, and subsequent tumor regression.[3][10] Conversely, models with low N-Myc expression showed limited or no response to the drug, confirming its selective mechanism of action.[3]

| Model Type | Cancer Type | Key Finding | Reference |

| Xenograft & PDX | High N-Myc NSCLC | Complete GSPT1 degradation, decreased N-Myc, tumor regression. | [3] |

| Xenograft & PDX | Low N-Myc NSCLC | Limited or no anti-tumor activity. | [3] |

| Xenograft | AR-V7+ Prostate (22RV1), SCLC (NCI-H660) | Complete tumor regression with 10 mg/kg oral dosing. | [10] |

Key Experimental Protocols

The following sections describe representative methodologies for assessing the activity of GSPT1 degraders like this compound.

Protein Degradation Assessment (Western Blot)

This protocol is used to quantify the reduction of GSPT1 protein levels in cancer cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cancer cells (e.g., CAL51, NCI-H660) at a suitable density. Allow cells to adhere overnight. Treat cells with a dose-response range of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with a primary antibody against GSPT1 overnight at 4°C. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., GAPDH, β-Actin) to normalize protein levels.

Cell Viability and Proliferation (CellTiter-Glo® Assay)

This assay measures ATP levels as an indicator of metabolically active, viable cells.

-

Cell Plating: Seed cells in 96-well plates and allow them to attach.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a period of 72 to 120 hours.

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well.

-

Measurement: Mix contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.

-

Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate EC₅₀ values.

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for evaluating the anti-tumor activity of this compound in a mouse model.

Figure 2: A generalized workflow for a preclinical xenograft efficacy study.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for MYC-driven cancers by leveraging the novel mechanism of targeted protein degradation.[2][8] Its ability to act as a molecular glue to induce the degradation of GSPT1 effectively shuts down the hyperactive protein synthesis machinery that these tumors rely on.[11] Preclinical data have robustly demonstrated its potency and selectivity.[12] A Phase 1/2 clinical trial (NCT05546268) is currently underway to evaluate the safety and efficacy of this compound in patients with MYC-driven solid tumors, including NSCLC and SCLC.[5][13] While initial patient biomarker data has led to a strategic focus on prostate cancer, the foundational mechanism remains a powerful approach for cancers dependent on GSPT1.[14] Further research will elucidate the full range of GSPT1-dependent tumor types and potential combination strategies to enhance therapeutic outcomes.

References

- 1. Facebook [cancer.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Monte Rosa Therapeutics Announces FDA Clearance of Investigational New Drug Application for this compound, a GSPT1-directed Molecular Glue Degrader - Monte Rosa Therapeutics [ir.monterosatx.com]

- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 6. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]

- 7. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 8. Monte Rosa Therapeutics Presents Preclinical Data Highlighting Potential of GSPT1-directed Molecular Glue Degrader this compound to Target Myc-driven Cancers at AACR Annual Meeting 2022 - Monte Rosa Therapeutics [ir.monterosatx.com]

- 9. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]

- 12. Monte Rosa Therapeutics Presents Preclinical Data Highlighting Potential of GSPT1-directed Molecular Glue Degrader this compound to Target Myc-driven Cancers at AACR Annual Meeting 2022 - Monte Rosa Therapeutics [ir.monterosatx.com]

- 13. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 14. fiercebiotech.com [fiercebiotech.com]

The Discovery and Development of MRT-2359: A GSPT1-Directed Molecular Glue Degrader for MYC-Driven Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-2359 is a first-in-class, orally bioavailable, selective molecular glue degrader that targets the translation termination factor GSPT1 for degradation. Developed by Monte Rosa Therapeutics, this compound was rationally designed to exploit the dependency of MYC-driven cancers on high levels of protein translation. By inducing the ubiquitination and subsequent proteasomal degradation of GSPT1, this compound preferentially inhibits the proliferation of cancer cells with high expression of MYC transcription factors (c-MYC, N-MYC, and L-MYC). This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Visualizations of key pathways and workflows are presented using the DOT language for Graphviz.

Introduction: Targeting MYC through Translational Addiction

The MYC family of proto-oncogenes, including c-MYC, N-MYC, and L-MYC, are implicated as drivers in a wide range of human cancers.[1] These transcription factors regulate the expression of a vast number of genes involved in cell proliferation, growth, and metabolism. However, their nature as transcription factors with a lack of a defined enzymatic pocket has made them historically challenging to target directly with small molecules.[1]

A key vulnerability of MYC-driven tumors is their addiction to high rates of protein translation to sustain their rapid growth and proliferation.[1] This dependency on the cellular protein synthesis machinery presents a novel therapeutic window. It was hypothesized that these cancer cells would be particularly sensitive to the loss of critical components of the translation apparatus, such as the translation termination factor GSPT1 (G1 to S phase transition 1).[1]

This compound was discovered as a selective GSPT1 molecular glue degrader. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact, leading to the target's ubiquitination and degradation by the proteasome.[2] this compound facilitates the interaction between the E3 ligase cereblon (CRBN) and GSPT1, leading to the selective degradation of GSPT1.[3]

Mechanism of Action

This compound acts as a molecular glue to induce the degradation of GSPT1. The proposed mechanism of action is as follows:

-

Binding to Cereblon (CRBN): this compound first binds to the E3 ubiquitin ligase substrate receptor, cereblon.

-

Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that has a high affinity for GSPT1, leading to the formation of a stable ternary complex (CRBN-MRT-2359-GSPT1).

-

Ubiquitination: Within the ternary complex, GSPT1 is brought into close proximity to the E3 ligase machinery, resulting in its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.

-

Inhibition of Translation Termination: The degradation of GSPT1, a key component of the translation termination complex, leads to ribosome stalling at stop codons and a global shutdown of protein synthesis.

-

Preferential Apoptosis in MYC-Driven Cancers: Due to their high dependence on protein translation, MYC-driven cancer cells are exquisitely sensitive to the inhibition of this process, leading to the induction of apoptosis.[4]

Preclinical Development

In Vitro Activity

This compound has demonstrated potent and selective degradation of GSPT1 in a variety of cancer cell lines, with preferential anti-proliferative activity in those with high levels of N-MYC or L-MYC expression.[4]

| Parameter | Value | Cell Line | Assay |

| CRBN Binding (IC50) | 113 nM | - | HTRF |

| Ternary Complex Formation (IC50) | 7 nM | - | HTRF |

| GSPT1 Degradation (DC50) | 5 nM | CAL51 | - |

| GSPT1 Degradation (Dmax) | 100% | CAL51 | - |

| Cell Viability (EC50) | 150 nM | CAL51 | CellTiter-Glo (72h) |

| Anti-proliferative Activity (IC50) | >30 nM and <300 nM | MYC-driven cell lines | CellTiter-Glo (72h) |

| Table 1: In Vitro Activity of this compound.[4] |

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound has been evaluated in over 80 lung patient-derived xenograft (PDX) models, demonstrating preferential activity in N-MYC and L-MYC high non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) PDXs.[1] More specific data is available for prostate cancer xenograft models.

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression |

| 22RV1 (Prostate) | This compound (10 mg/kg, p.o.) | 5 days on, 9 days off | Complete tumor regression |

| NCI-H660 (Prostate) | This compound (10 mg/kg, p.o.) | 5 days on, 9 days off | Complete tumor regression |

| VCaP (Prostate) | This compound (3 mg/kg, p.o.) | Daily | -32% regression |

| VCaP (Prostate) | This compound (10 mg/kg, p.o.) | 5 days on, 9 days off | -8% regression |

| VCaP (Prostate) | This compound (3 mg/kg, p.o.) + Enzalutamide (30 mg/kg, p.o.) | Daily | -100% regression |

| Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models. |

Clinical Development: The NCT05546268 Trial

This compound is currently being evaluated in a Phase 1/2, open-label, multicenter clinical trial (NCT05546268) in patients with previously treated selected solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma (DLBCL).[5]

Study Design

-

Phase 1: Dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Phase 2: Expansion cohorts to evaluate the anti-tumor activity of this compound at the RP2D in specific tumor types.

| Parameter | Details |

| Patient Population | Previously treated advanced solid tumors (NSCLC, SCLC, high-grade neuroendocrine, DLBCL) with a focus on those with L-MYC or N-MYC amplification. |

| Dosing Regimens | Dose escalation cohorts: 0.5 mg, 1 mg, 2 mg daily for 5 days on, 9 days off. Recommended Phase 2 Dose (RP2D): 0.5 mg daily for 21 days on, 7 days off. |

| Primary Endpoints | Phase 1: Safety, tolerability, MTD, RP2D. Phase 2: Overall Response Rate (ORR). |

| Secondary Endpoints | Pharmacokinetics, pharmacodynamics, duration of response, disease control rate, progression-free survival, overall survival. |

| Table 3: Overview of the NCT05546268 Clinical Trial.[5][6] |

Clinical Data

This compound has demonstrated an acceptable safety profile in heavily pretreated patients. The most common dose-limiting toxicity (DLT) observed at higher doses was thrombocytopenia.[6]

This compound has a favorable pharmacokinetic profile.[6] Specific parameters such as Cmax, Tmax, and half-life from the clinical trial have not been publicly disclosed in detail.

Treatment with this compound resulted in a significant and consistent reduction of GSPT1 protein levels in both peripheral blood mononuclear cells (PBMCs) and tumor tissue. Across all dose levels, approximately 60% degradation of GSPT1 was observed, suggesting a saturated pharmacodynamic effect even at the lowest doses tested.[7]

As of the data cutoff of September 7, 2023, in the dose-escalation portion of the trial, among 6 biomarker-positive patients, there was one confirmed partial response and one unconfirmed partial response.[6] More recent data from March 2025 has shown encouraging signals of clinical response in heavily pretreated castration-resistant prostate cancer (CRPC) patients, including a confirmed partial response and two patients with stable disease in the first three patients treated with this compound in combination with enzalutamide.[8] Based on these findings, the clinical development of this compound is now focusing on CRPC.[8]

| Patient Population | Number of Patients | Response |

| Biomarker-Positive (various tumors) | 6 | 1 confirmed PR, 1 unconfirmed PR |

| Castration-Resistant Prostate Cancer (in combination with enzalutamide) | 3 | 1 confirmed PR, 2 Stable Disease |

| Table 4: Preliminary Efficacy of this compound in the NCT05546268 Trial.[6][8] |

Experimental Protocols

GSPT1 Degradation Assay (Western Blot)

This protocol describes a general method for assessing the degradation of GSPT1 in cancer cell lines following treatment with this compound.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., a MYC-driven cell line) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the GSPT1 signal to the loading control.

-

Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.

-

Ribosome Profiling (Ribo-Seq)

This protocol provides a general overview of the ribosome profiling technique used to assess the impact of this compound on protein translation.

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in the presence of cycloheximide to arrest translating ribosomes on mRNA.

-

-

Nuclease Digestion:

-

Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

-

Ribosome-Protected Fragment (RPF) Isolation:

-

Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose gradient.

-

Extract the RNA (the RPFs) from the ribosome fraction.

-

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA by PCR.

-

Sequence the resulting library using next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome or transcriptome.

-

Analyze the density and distribution of ribosome footprints to determine which genes are being actively translated and to identify sites of ribosome stalling.

-

Logical Relationships in this compound Development

The development of this compound followed a logical progression from hypothesis to clinical validation.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of MYC-driven cancers. Its rational design as a molecular glue degrader of GSPT1 effectively exploits the translational addiction of these tumors. Preclinical studies have demonstrated its potent and selective activity, and the ongoing Phase 1/2 clinical trial has provided encouraging early evidence of safety, target engagement, and anti-tumor activity, particularly in castration-resistant prostate cancer. The continued development of this compound holds the potential to address a significant unmet medical need for patients with these difficult-to-treat malignancies. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. onclive.com [onclive.com]

- 7. hbmpartners.com [hbmpartners.com]

- 8. Mixed data results for two Monte Rosa molecular glue degraders - Clinical Trials Arena [clinicaltrialsarena.com]

The Role of GSPT1 in MYC-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of oncoproteins are master regulators of cell proliferation and are frequently deregulated in a wide range of human cancers. Their direct inhibition has proven to be a formidable challenge, prompting the exploration of alternative therapeutic strategies. One of the most promising approaches to emerge is the targeting of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination. MYC-driven cancers exhibit a heightened dependence on protein synthesis to sustain their rapid growth, creating a synthetic lethal vulnerability to the disruption of the translational machinery. This guide provides an in-depth analysis of the critical role of GSPT1 in the pathobiology of MYC-driven malignancies, the mechanism of action of GSPT1-targeting therapeutics, and detailed experimental protocols for their investigation.

The GSPT1-MYC Axis: A Co-Regulatory Feedback Loop

A critical aspect of the GSPT1-MYC relationship is a positive co-regulatory feedback loop that reinforces the oncogenic state.[1][2] MYC, a transcription factor, directly binds to the promoter of the GSPT1 gene, driving its transcription and subsequent protein expression.[2] In turn, GSPT1, as a core component of the translation termination complex, is essential for the efficient translation of MYC mRNA.[1][2] This reciprocal regulation creates a vicious cycle where elevated MYC levels lead to increased GSPT1, which then further enhances MYC protein production, fueling uncontrolled cell proliferation.

GSPT1 Function in Translation Termination

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTPase that forms a complex with eRF1 to mediate the termination of protein synthesis.[3] When a ribosome encounters a stop codon on an mRNA molecule, the eRF1/GSPT1 complex is recruited to the ribosomal A-site.[3] GSPT1-mediated GTP hydrolysis then triggers a conformational change that leads to the release of the newly synthesized polypeptide chain.[3]

Therapeutic Targeting of GSPT1 in MYC-Driven Cancers

The dependency of MYC-driven cancers on sustained high levels of protein synthesis makes GSPT1 an attractive therapeutic target.[4][5] The primary strategy for targeting GSPT1 involves the use of molecular glue degraders. These small molecules induce the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[6][7]

Mechanism of Action of GSPT1 Degraders

The degradation of GSPT1 has profound consequences for cancer cells. The immediate effect is the impairment of translation termination, leading to ribosome stalling at stop codons.[8] This disruption in protein synthesis triggers the Integrated Stress Response (ISR), a cellular signaling pathway activated by various stress conditions.[2][9] The ISR is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but also the preferential translation of certain stress-responsive transcripts, including the transcription factor ATF4.[9] Sustained activation of the ISR ultimately culminates in apoptosis, or programmed cell death, in a TP53-independent manner.[10]

Quantitative Data on GSPT1 Degraders

Several GSPT1 degraders are currently in preclinical and clinical development. The following tables summarize the in vitro efficacy of some of the most well-characterized compounds in various MYC-driven cancer cell lines.

| Compound | Cancer Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |

| MRT-2359 | Non-Small Cell Lung Cancer (N-MYC High) | NCI-H1155 | - | 0.82 | [11] |

| Triple-Negative Breast Cancer | MDA-MB-468 | <2 | 3.28 | [11] | |

| GT19630 | Acute Myeloid Leukemia | HL-60 | - | <10 | [12] |

| Small Cell Lung Cancer | DMS114 | - | <10 | [12] | |

| CC-90009 | Acute Myeloid Leukemia | AML cell lines (average) | - | ~21 | [13] |

| Acute Myeloid Leukemia | Primary AML patient samples | - | Average EC50 of 21 | [13] | |

| SJ6986 | Acute Myeloid Leukemia | MV4-11 | 9.7 (4h) | 5.4 | [14] |

| Acute Lymphoblastic Leukemia | MHH-CALL-4 | - | 8.9 | [14] |

DC50: Concentration required for 50% maximal degradation. IC50: Concentration required for 50% inhibition of cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of GSPT1 and the effects of its degradation in MYC-driven cancers.

Western Blotting for GSPT1 and MYC Degradation

Objective: To quantify the degradation of GSPT1 and its downstream effect on MYC protein levels following treatment with a GSPT1 degrader.

Materials:

-

Cancer cell lines (e.g., HL-60, MV4-11)

-

GSPT1 degrader of interest

-

Proteasome inhibitor (e.g., MG132 or Ixazomib) as a control

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-MYC, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Protocol:

-

Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the GSPT1 degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control co-treated with a proteasome inhibitor.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the cleared lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli sample buffer.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of GSPT1 and MYC degradation relative to the loading control.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of GSPT1 degradation.

Materials:

-

Cancer cell lines

-

GSPT1 degrader

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

-

Plate reader

Protocol (using CellTiter-Glo®):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.

-

Incubation: Incubate for 72 hours.

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of GSPT1

Objective: To isolate GSPT1 and its interacting partners to study complex formation, for example, with the CRBN E3 ligase in the presence of a molecular glue.

Materials:

-

Cancer cell lines

-

GSPT1 degrader

-

Proteasome inhibitor (e.g., MG132)

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Anti-GSPT1 antibody or anti-CRBN antibody

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose slurry

-

Western blot reagents

Protocol:

-

Cell Treatment: Treat cells with the GSPT1 degrader and a proteasome inhibitor for 4-6 hours to stabilize the ternary complex.

-

Cell Lysis: Lyse cells in Co-IP buffer.

-

Pre-clearing: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (or IgG control) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them three times with ice-cold Co-IP lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against GSPT1 and potential interacting partners like CRBN.

Visualizing Key Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the critical signaling pathways and experimental workflows discussed in this guide.

References

- 1. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - Monte Rosa Therapeutics [ir.monterosatx.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. RESULTS FROM A PHASE 1 DOSE-FINDING STUDY OF CC-90009, A CEREBLON... - Zeidan A - - Jun 12 2020 [library.ehaweb.org]

- 6. benchchem.com [benchchem.com]

- 7. GSPT1 degraders: research progress, development strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Clinical Activity of CC-90009, a Cereblon E3 Ligase Modulator and First-in-Class GSPT1 Degrader, As a Single Agent in Patients with Relapsed or Refractory Acute Myeloid Leukemia (R/R AML): First Results from a Phase I Dose-Finding Study — Immunology [immunology.ox.ac.uk]

- 12. Integrated stress response - Wikipedia [en.wikipedia.org]

- 13. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to MRT-2359: A GSPT1 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a potent, selective, and orally bioavailable small molecule that functions as a GSPT1 (G1 to S phase transition 1) molecular glue degrader.[1][2] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This mechanism has shown significant therapeutic potential, particularly in cancers driven by the MYC family of oncoproteins.[4][5] Preclinical and early clinical data suggest that this compound exhibits preferential anti-proliferative activity in cancer cell lines with high expression of N-Myc and L-Myc, such as those found in non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C22H17F4N3O6.[7][8] Its IUPAC name is (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)methyl (2-fluoro-5-(trifluoromethoxy)phenyl)carbamate.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H17F4N3O6 | [7][8] |

| Molecular Weight | 495.38 g/mol | [7][8] |

| CAS Number | 2803881-11-8 | [6][8] |

| Appearance | Solid | [9] |

| Solubility | DMSO: 100 mg/mL (201.86 mM) | [7] |

| Water: Insoluble | [7] | |

| Ethanol: Insoluble | [7] |

Mechanism of Action: A Molecular Glue Degrader

This compound functions as a "molecular glue," a type of small molecule that induces or stabilizes the interaction between two proteins that do not normally associate.[3] In the case of this compound, it facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the translation termination factor GSPT1.[3][10] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.[3]

The degradation of GSPT1 disrupts the process of protein translation termination.[11] Cancers with high levels of MYC expression are particularly dependent on high rates of protein synthesis to sustain their rapid growth and proliferation.[4][5] This creates a state of "translational addiction," making them exquisitely sensitive to the disruption of the translational machinery.[3] By degrading GSPT1, this compound effectively shuts down this critical process in MYC-driven cancer cells, leading to cell cycle arrest and apoptosis.[6]

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent and selective anti-proliferative activity in various cancer cell lines, particularly those with high N-Myc or L-Myc expression.[6]

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Anti-proliferative Activity | HIV-1 | IC50 | >30 nM and <300 nM | [6][8] |

| GSPT1 Degradation | CAL51 | DC50 | 5 nM | [9] |

| Cell Viability | CAL51 | EC50 | 150 nM | [9] |

In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Outcome | Reference(s) |

| NCI-H660 (Neuroendocrine Prostate Cancer) | 10 mg/kg, daily oral gavage, 28 days | 100% tumor regression | |

| 22RV1 (AR-V7-positive Prostate Cancer) | 10 mg/kg, 5 days on/9 days off, 4 weeks | Complete tumor regression | [6][8] |

| VCaP (Prostate Cancer) | 3 mg/kg daily + 30 mg/kg enzalutamide, 31 days | 100% tumor regression |

Clinical Trials

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05546268) for the treatment of patients with MYC-driven solid tumors, including NSCLC, SCLC, high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma.[4][5][7] Interim data from this trial have shown a favorable safety profile and early signs of anti-tumor activity.[12][13] Notably, treatment with this compound resulted in approximately a 60% reduction in GSPT1 protein levels in both peripheral blood mononuclear cells and tumor tissue.[13][14]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to the developing institutions. However, based on the published literature, the following are generalized methodologies for key experiments.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

-

Cancer cells are seeded in 96-well opaque-walled multiwell plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

-

After incubation, the plates and their contents are equilibrated to room temperature.

-

An equal volume of CellTiter-Glo® Reagent is added to each well.

-

The contents are mixed on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature for a short period to stabilize the luminescent signal.

-

Luminescence is recorded using a plate reader.

-

The data is normalized to the vehicle control, and dose-response curves are generated to calculate EC50 or IC50 values.

Western Blotting for GSPT1 Degradation

Western blotting is used to detect and quantify the levels of GSPT1 protein in cells following treatment with this compound.

Methodology:

-

Cells are treated with this compound or vehicle control for various time points.

-

Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software, and GSPT1 levels are normalized to the loading control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of cancer cells.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies).

-

Anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of MYC-driven cancers. Its novel mechanism of action as a GSPT1 molecular glue degrader provides a targeted approach to exploit the translational addiction of these aggressive tumors. The strong preclinical data and encouraging early clinical findings underscore the potential of this compound to address a significant unmet need in oncology. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in various cancer types.

References

- 1. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 10. Facebook [cancer.gov]

- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 12. streetinsider.com [streetinsider.com]

- 13. onclive.com [onclive.com]

- 14. sec.gov [sec.gov]

Unveiling the Selectivity Profile of MRT-2359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a novel, orally bioavailable small molecule that functions as a selective molecular glue degrader targeting the translation termination factor GSPT1. By promoting the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, this compound induces the subsequent ubiquitination and proteasomal degradation of GSPT1. This mechanism of action has shown significant therapeutic potential, particularly in cancers characterized by MYC-driven translational addiction. This technical guide provides an in-depth analysis of the selectivity profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated scientific protocols.

Introduction

The MYC family of oncoproteins are critical drivers in a wide array of human cancers. Their role in promoting uncontrolled cell proliferation is, in part, due to their ability to upregulate protein synthesis. This creates a state of "translational addiction," rendering these cancer cells highly dependent on the cellular machinery that governs protein translation. A key component of this machinery is the GTPase GSPT1 (G1 to S phase transition 1), which is essential for the termination of translation.

This compound exploits this dependency by selectively targeting GSPT1 for degradation. As a molecular glue, this compound facilitates the interaction between GSPT1 and Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome. The depletion of GSPT1 disrupts the translation termination process, leading to ribosome stalling and ultimately inducing apoptosis in MYC-driven cancer cells. This targeted approach has demonstrated preferential anti-proliferative activity against cancer cells with high levels of N-Myc or L-Myc expression.[1]

Mechanism of Action: GSPT1 Degradation Pathway

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to selectively degrade GSPT1. The key steps are illustrated in the signaling pathway diagram below.

Caption: Mechanism of this compound-induced GSPT1 degradation and subsequent apoptosis in MYC-driven cancer cells.

Selectivity Profile of this compound

The therapeutic efficacy and safety of a targeted agent are critically dependent on its selectivity. This compound has been engineered for high selectivity towards GSPT1.

On-Target Potency

This compound demonstrates potent and selective degradation of GSPT1. In various cancer cell lines, it induces GSPT1 degradation with a half-maximal degradation concentration (DC50) in the low nanomolar range.

| Parameter | Cell Line | Value | Reference |

| GSPT1 Degradation IC50 | Not specified | >30 nM and <300 nM | [1] |

| Anti-proliferative IC50 | AR-positive/MYC-high Prostate Cancer Cells | ~50-150 nM | [2] |

| Anti-proliferative IC50 | AR-negative/MYC-low Prostate Cancer Cells | >10 µM | [2] |

| GSPT1 Degradation in Tumor Biopsies | Human Patients | ~60% reduction | [3] |

Off-Target Selectivity

To assess the broader selectivity of this compound, it was screened against a panel of 44 proteins in a CEREP panel. At a concentration of 10 µM, this compound showed no significant off-target activity.

| Panel | Number of Targets | This compound Concentration | Result | Reference |

| CEREP Panel | 44 proteins | 10 µM | No off-target activity observed | [4] |

While a comprehensive kinome scan data is not publicly available, the lack of off-target effects in the CEREP panel at a high concentration suggests a favorable selectivity profile for this compound. The primary off-target is the close homolog of GSPT1, GSPT2, which is also degraded by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the selectivity and activity of this compound.

GSPT1 Degradation Assay (Western Blot)

This protocol outlines the procedure to quantify the degradation of GSPT1 in cancer cells following treatment with this compound.

Caption: Experimental workflow for determining GSPT1 degradation via Western Blot.

Detailed Steps:

-

Cell Culture and Treatment:

-

Seed MYC-driven cancer cell lines (e.g., NCI-H660 for SCLC, 22RV1 for prostate cancer) in appropriate culture vessels and media.

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the GSPT1 signal to the loading control. The percentage of GSPT1 degradation is calculated relative to the vehicle-treated control.

-

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Detailed Steps:

-

Cell Seeding:

-

Seed cancer cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the assay period.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-cell controls for background luminescence.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.[2]

-

-

Reagent Addition and Lysis:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

-

Luminescence Measurement:

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting the background luminescence. The IC50 values are then determined from the dose-response curves.

-

Conclusion

This compound is a potent and selective GSPT1 molecular glue degrader with a well-defined mechanism of action. The data presented in this technical guide highlight its high on-target potency and favorable selectivity profile, with minimal off-target activity observed in a broad screening panel. The preferential anti-proliferative effect of this compound in MYC-driven cancer cells underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation and oncology drug development. Further investigation into the broader selectivity profile and clinical efficacy of this compound is ongoing and will continue to elucidate its therapeutic potential.

References

In-Depth Technical Guide: Pharmacokinetics of MRT-2359

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT-2359 is an investigational, orally bioavailable, potent, and selective GSPT1-directed molecular glue degrader. It is currently in clinical development for the treatment of MYC-driven solid tumors. By inducing the proximity of the E3 ubiquitin ligase cereblon (CRBN) to the translation termination factor GSPT1, this compound triggers the ubiquitination and subsequent proteasomal degradation of GSPT1. This mechanism disrupts the protein translation machinery in cancer cells that are highly dependent on MYC-driven protein synthesis, leading to anti-tumor activity. Interim data from the ongoing Phase 1/2 clinical trial (NCT05546268) have demonstrated a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile, supporting its continued development.

Preclinical Pharmacokinetics

Preclinical studies have established the oral bioavailability and in vivo efficacy of this compound in various cancer models.

Absorption and Bioavailability

This compound has been optimized for oral administration and demonstrates good bioavailability in preclinical species.[1] While specific quantitative data on parameters like Cmax, Tmax, and AUC from these studies are not publicly available in detail, the compound's advancement into clinical trials underscores a favorable absorption profile. Preclinical data presented at scientific conferences have indicated that this compound was optimized for oral bioavailability.[1]

Distribution

Detailed tissue distribution studies have not been publicly disclosed. However, the observed anti-tumor activity in xenograft and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) following oral administration suggests that this compound achieves sufficient concentrations in tumor tissues to exert its pharmacodynamic effect.[2]

Metabolism and Excretion

Information regarding the metabolic pathways and excretion routes of this compound is not yet available in the public domain.

Preclinical Efficacy Studies

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. For instance, in immunocompromised mouse models with AR-V7-positive 22RV1 and NCI-H660 cell line xenografts, oral administration of this compound at 10 mg/kg on a 5-days-on, 9-days-off schedule for four weeks resulted in complete tumor regression.[3] These studies confirm that orally administered this compound reaches the tumor site at concentrations sufficient to induce a significant anti-cancer effect.

Clinical Pharmacokinetics

The ongoing Phase 1/2 clinical trial (NCT05546268) is evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with selected advanced solid tumors.[4]

Study Design and Dosing

The Phase 1 portion of the study involves dose escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients have been dosed at 0.5 mg, 1 mg, and 2 mg with dosing schedules of 5-days-on/9-days-off and 21-days-on/7-days-off.[5]

Pharmacokinetic Profile

Interim results from the clinical trial indicate that this compound has a favorable pharmacokinetic profile.[6] However, specific quantitative PK parameters such as Cmax, Tmax, AUC, and half-life from the human studies have not yet been publicly reported.

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed by measuring the degradation of its target protein, GSPT1. Across all evaluated dose levels (0.5 mg, 1 mg, and 2 mg), administration of this compound resulted in an approximately 60% reduction in GSPT1 protein expression in both peripheral blood mononuclear cells (PBMCs) and tumor tissue biopsies.[6] This level of target engagement is consistent with the degradation levels observed in preclinical studies that were associated with anti-tumor activity. The consistent and robust GSPT1 degradation across the tested dose range suggests a saturated pharmacodynamic response, with 0.5 mg considered a fully active dose from a pharmacodynamic standpoint.[6]

Mechanism of Action and Signaling Pathway

This compound functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as a GSPT1-directed molecular glue degrader.

This compound binds to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN), which is part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[7] This binding event induces a conformational change in CRBN, creating a novel binding surface that allows for the recruitment of the neosubstrate, GSPT1.[8] The formation of this ternary complex (CRBN-MRT-2359-GSPT1) leads to the polyubiquitination of GSPT1 by the E3 ligase complex. Polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome. The degradation of GSPT1 impairs the termination of protein translation, a process to which MYC-driven cancer cells are particularly sensitive.[9] This disruption of protein synthesis ultimately leads to the downregulation of MYC-oncogenic signaling and induces apoptosis in tumor cells.[7]

Experimental Protocols

While specific, detailed protocols for the pharmacokinetic analysis of this compound are proprietary, the following sections describe the general methodologies employed for key experiments.

In Vivo Pharmacokinetic Studies in Preclinical Models

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in animal models (e.g., mice, rats).

Typical Workflow:

Caption: General workflow for in vivo pharmacokinetic studies.

-

Animal Dosing: A defined dose of this compound is administered to the study animals, typically via oral gavage to assess oral bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein in mice).

-

Plasma Preparation: Blood samples are processed by centrifugation to separate plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

In Vivo GSPT1 Degradation Assessment

Objective: To measure the extent of GSPT1 protein degradation in tissues of interest (e.g., tumor, PBMCs) following this compound administration.

Typical Workflow:

Caption: General workflow for assessing in vivo GSPT1 degradation.

-

Treatment: Tumor-bearing animals are treated with this compound at various doses and for specified durations.

-

Tissue Collection: At the end of the treatment period, tumor tissues and/or blood (for PBMC isolation) are collected.

-

Protein Extraction: Tissues are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent analysis.

-

Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunodetection: The membrane is incubated with a primary antibody specific for GSPT1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize for protein loading.

-

Analysis: The protein bands are visualized, and the band intensities are quantified using densitometry. The level of GSPT1 is normalized to the loading control and compared between treated and vehicle control groups to determine the percentage of degradation.

Summary and Future Directions

This compound is a promising, orally bioavailable GSPT1-directed molecular glue degrader with a favorable pharmacokinetic and pharmacodynamic profile. Preclinical and early clinical data have demonstrated its potential in treating MYC-driven solid tumors through a novel mechanism of action. Future publications from the ongoing clinical trial are anticipated to provide more detailed quantitative pharmacokinetic data, including Cmax, Tmax, AUC, half-life, and information on its metabolism and excretion in humans. Further studies will also likely focus on refining the dosing schedule and identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Monte Rosa Therapeutics Presents Preclinical Data Highlighting Potential of GSPT1-directed Molecular Glue Degrader this compound to Target Myc-driven Cancers at AACR Annual Meeting 2022 - Monte Rosa Therapeutics [ir.monterosatx.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]

- 6. onclive.com [onclive.com]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MRT-2359 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for proteasomal degradation.[1][2][3] By inducing the proximity of GSPT1 to the E3 ubiquitin ligase cereblon (CRBN), this compound triggers the ubiquitination and subsequent degradation of GSPT1.[2][3] This mechanism has shown significant anti-proliferative activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound represents a promising therapeutic strategy for cancers dependent on high levels of MYC expression.[7] MYC-driven tumors exhibit a heightened reliance on protein translation, making them particularly vulnerable to the disruption of this process.[6][7] The degradation of GSPT1 by this compound leads to a downstream reduction in MYC protein levels, thereby inhibiting tumor growth.[4][6] The following protocols describe methods to quantify the anti-proliferative effects and target degradation induced by this compound in cancer cell lines.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | MYC Status | IC50 (nM) | Notes |

| AR-positive/MYC-high Prostate Cancer (unspecified) | Prostate Cancer | MYC-high | ~50-150 | Sensitive to this compound.[4] |

| AR-negative/MYC-low Prostate Cancer (unspecified) | Prostate Cancer | MYC-low | >10,000 | Resistant to this compound.[4] |

| CAL51 | Breast Cancer | Not specified | 150 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro GSPT1 Degradation by this compound

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Notes |

| NCI-H1155 | Non-Small Cell Lung Cancer | 2.1 | >95 | |

| ABC-1 | Not specified | 9.8 | >95 | |

| NCI-H2023 | Not specified | 28.8 | >95 | |

| NCI-H441 | Not specified | 9.4 | >95 | |

| CAL51 | Breast Cancer | 5 | 100 |

DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for the described in vitro assays.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. gdch.app [gdch.app]

- 3. Facebook [cancer.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. This compound | GSPT1 degrader | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

Application Notes and Protocols for MRT-2359 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of MRT-2359, a potent and selective oral molecular glue degrader of the translation termination factor GSPT1. This compound has shown significant anti-tumor activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[1][2][3] This document offers guidance on dosage, administration, and experimental protocols to facilitate reproducible and effective in vivo studies.

Introduction

This compound is an orally bioavailable small molecule that induces the degradation of GSPT1 by promoting its interaction with the E3 ubiquitin ligase component, cereblon (CRBN).[4] MYC-driven cancers exhibit a strong dependence on high levels of protein translation, creating a vulnerability to the disruption of this process.[5][6] By degrading GSPT1, this compound effectively impairs protein synthesis, leading to preferential anti-proliferative activity and tumor regression in preclinical models with high L-MYC or N-MYC expression.[1][7]

Signaling Pathway

The mechanism of action of this compound involves the targeted degradation of GSPT1, which leads to a cascade of downstream events culminating in anti-tumor activity.

Caption: this compound mechanism of action.

Quantitative Data Summary

Preclinical in vivo studies have demonstrated the dose-dependent efficacy of this compound in various xenograft models. The following tables summarize key quantitative data from these studies.

| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| Immunodeficient Mice | Prostate Cancer (22RV1) | 3 | Oral Gavage | Daily | -32% tumor regression |

| Immunodeficient Mice | Prostate Cancer (22RV1) | 10 | Oral Gavage | Daily | Complete tumor regression (TV=0) |

| Immunodeficient Mice | Prostate Cancer (22RV1) | 10 | Oral Gavage | 5 days on / 9 days off | -8% tumor regression |

| Immunodeficient Mice | Prostate Cancer (NCI-H660) | 3 | Oral Gavage | 5 days on / 9 days off | -7% tumor regression |

| Immunodeficient Mice | Prostate Cancer (NCI-H660) | 10 | Oral Gavage | 5 days on / 9 days off | -78% tumor regression |

| Immunodeficient Mice | Prostate Cancer (NCI-H660) | 10 | Oral Gavage | Daily | -100% tumor regression |

Experimental Protocols

Preparation of this compound for Oral Administration

Note: The precise formulation for this compound used in the published preclinical studies has not been detailed. The following protocol is a general guideline for preparing poorly water-soluble compounds for oral gavage in mice and may require optimization.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

To prepare a vehicle, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication may aid in dissolution.

-

Add PEG300 and vortex thoroughly to ensure a homogenous mixture.

-

Add Tween 80 and vortex again.

-

Finally, add the sterile saline or water to the desired final volume and vortex until the solution is clear and uniform.

-

The final concentration should be calculated based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the volume to be administered to each animal (typically 100-200 µL for a 20-25 g mouse).

-

It is recommended to prepare the formulation fresh on the day of administration.

Xenograft Tumor Model Establishment

Cell Lines:

-

NCI-H660: Human neuroendocrine prostate cancer cell line.

-

22RV1: Human prostate carcinoma cell line.

Animals:

-

Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

Procedure:

-

Culture NCI-H660 or 22RV1 cells under standard conditions.

-

Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

Monitor the animals for tumor growth.

In Vivo Efficacy Study Workflow

Caption: Experimental workflow for in vivo efficacy studies.

Detailed Steps:

-

Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions using digital calipers at least twice a week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or the vehicle control orally via gavage according to the chosen dosing schedule (daily or intermittent).

-

Monitoring during Treatment: Continue to monitor tumor volume and animal body weight at least twice a week. Observe the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Humane endpoints should be observed in accordance with institutional guidelines.

-

Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Further pharmacodynamic analysis of tumor tissue can be performed to assess GSPT1 degradation and downstream signaling effects.

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, it is recommended to perform pharmacodynamic (PD) analysis on tumor and/or surrogate tissues.

Protocol:

-

Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose of this compound.

-

Prepare protein lysates from the collected tissues.

-

Perform Western blotting to assess the levels of GSPT1, MYC (c-MYC, N-MYC, or L-MYC), and downstream markers of the integrated stress response (e.g., phosphorylated eIF2α, ATF4).

-

Quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin) to determine the extent of GSPT1 degradation and the impact on downstream signaling pathways.

Conclusion

This compound is a promising therapeutic agent for MYC-driven cancers. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further evaluate its efficacy and mechanism of action. Careful attention to formulation, dosing, and animal monitoring is crucial for obtaining reliable and meaningful results.

References

- 1. researchgate.net [researchgate.net]

- 2. Monte Rosa Therapeutics Presents Preclinical Data from [globenewswire.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 5. Monte Rosa Therapeutics Provides Development Progress Update for Ongoing this compound Phase 1/2 Study in Patients with MYC-driven Solid Tumors - BioSpace [biospace.com]

- 6. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for this compound in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for MRT-2359 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-2359 is a potent and selective oral molecular glue degrader that targets the translation termination factor GSPT1 for degradation by the E3 ubiquitin ligase cereblon (CRBN).[1][2] In preclinical studies, this compound has demonstrated significant anti-tumor activity in various xenograft models, particularly those driven by the MYC oncogene.[3][4] MYC-driven cancers often exhibit a heightened dependency on protein translation, making them particularly vulnerable to GSPT1 degradation.[3] The degradation of GSPT1 leads to a disruption of protein synthesis, resulting in the suppression of key oncogenic drivers like c-MYC, and ultimately, tumor regression.[5]

These application notes provide detailed protocols for the use of this compound in xenograft models, covering experimental design, data interpretation, and key methodologies for assessing anti-tumor efficacy and pharmacodynamic effects.

Mechanism of Action

This compound acts as a "molecular glue," inducing a proximity between GSPT1 and the E3 ubiquitin ligase component, cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1. The loss of GSPT1 impairs translation termination, causing ribosome stalling and a global reduction in protein synthesis. In MYC-driven tumors, this disruption of the translational machinery leads to a significant decrease in the levels of MYC protein itself, thereby inhibiting tumor cell proliferation and survival.[1][3]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for this compound in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: CRISPR Screen to Identify MRT-2359 Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction